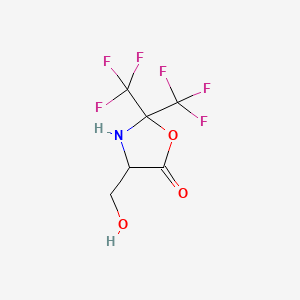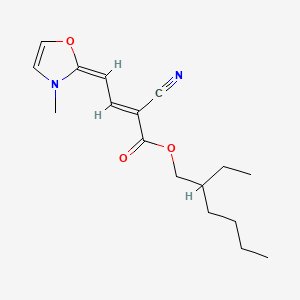
Primaquine-d3 Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Primaquine-d3 Diphosphate is an orange-red or orange crystalline powder . It is an 8-aminoquinoline antimalarial agent, effective against intrahepatic forms of all types of malaria parasites and is used to produce radical cure of vivax and ovale malarias . It is also used in the treatment of Pneumocystis carinii pneumonia in AIDS patients in combinations with clindamycin .
Synthesis Analysis
Primaquine’s antimalarial activity operates via a two-step biochemical relay . Hydroxylated-PQ metabolites (OH-PQm) are responsible for efficacy against liver and sexual transmission stages of Plasmodium falciparum . The antimalarial activity of Primaquine against liver stages depends on host CYP2D6 status, while OH-PQm display direct, CYP2D6-independent, activity .Molecular Structure Analysis
The molecular formula of this compound is C15H27N3O9P2 . The molecular weight is 455.34 g/mol . The IUPAC name is (4 R )-4- N - (6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid .Chemical Reactions Analysis
Primaquine operates via a two-step biochemical relay . The most relevant species in this context include the 5-hydroxy (5-HPQ) and 5,6-dihydroxy (5,6-DPQ) primaquine metabolites . These species are unstable, undergoing spontaneous oxidation and producing the corresponding quinoneimine forms .Physical And Chemical Properties Analysis
This compound is an orange-red or orange crystalline powder . The molecular weight is 455.34 g/mol . The hydrogen bond donor count is 8, and the hydrogen bond acceptor count is 12 . The rotatable bond count is 6 .Wirkmechanismus
Safety and Hazards
Primaquine should not be given to people with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of red blood cell breakdown . It is often recommended that primaquine not be used during pregnancy . It may be used while breastfeeding if the baby is known not to have G6PD deficiency .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Primaquine-d3 Diphosphate involves the conversion of primaquine to its d3-labeled derivative followed by the formation of the diphosphate salt.", "Starting Materials": ["Primaquine", "Deuterium oxide", "Sodium cyanoborohydride", "Phosphoric acid", "Sodium phosphate dibasic", "Sodium phosphate monobasic"], "Reaction": [ { "Step 1": "Primaquine is dissolved in deuterium oxide and treated with sodium cyanoborohydride to obtain Primaquine-d3." }, { "Step 2": "Primaquine-d3 is reacted with phosphoric acid to form the corresponding phosphate intermediate." }, { "Step 3": "The phosphate intermediate is then treated with a mixture of sodium phosphate dibasic and sodium phosphate monobasic to obtain the final product Primaquine-d3 Diphosphate." } ] } | |
CAS-Nummer |
1318852-20-8 |
Molekularformel |
C15H21N3O |
Molekulargewicht |
262.371 |
IUPAC-Name |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
InChI-Schlüssel |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Synonyme |
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate; 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate; (+/-)-Primaquine-d3 Phosphate; 6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate; NSC 27296-d3; Neo-Quipenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)
